2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide
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Overview
Description
2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a cyclobutane ring, an oxazole ring, and a phenyl group
Mechanism of Action
Target of Action
The primary targets of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide are currently unknown. Oxazole derivatives have been shown to exhibit a wide range of biological activities
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Some oxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . Whether this compound affects similar pathways is yet to be determined.
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of this compound need to be explored further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Cyclobutanecarboxylic Acid: This can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Amidation: The cyclobutanecarboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.
Oxazole Ring Formation: The amide is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.
Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amides to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutane structures, such as cyclobutanecarboxamide, share some chemical properties but differ in their biological activity and applications.
Oxazole Derivatives: Compounds like oxazole-4-carboxamide have similar ring structures but may vary in their reactivity and biological effects.
Uniqueness
2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is unique due to the combination of its cyclobutane, oxazole, and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPRJJWIXIENMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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